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Compound of Interest

Compound Name: Myt1-IN-4

Cat. No.: B12368341

For Researchers, Scientists, and Drug Development Professionals

The Mytl kinase, a key regulator of the G2/M cell cycle checkpoint, has emerged as a
promising target in oncology. Its inhibition offers a strategy to induce mitotic catastrophe and
selective death in cancer cells, particularly those with a dependency on the G2/M checkpoint
for DNA damage repair. This guide provides a comparative analysis of different Myt1 inhibitor
compounds, supported by experimental data, to aid in the selection and development of next-
generation cancer therapeutics.

Performance Comparison of Mytl Inhibitors

The following table summarizes the quantitative data for key Myt1 inhibitor compounds,
highlighting their potency and selectivity.
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Compound
Name

Mytl1 IC50

Weel IC50

Other
Kinase
IC50s

Selectivity
(Mytl vs.
Weel)

Developme
nt Stage

Lunresertib
(RP-6306)

2 nM[1], 14
nM[2]

4100 nM[1]

>100-fold
selective over
other kinases
in cellular
binding
assays[2][3]

>2000-fold[1]

Phase 1/2
Clinical
Trials[4]

PD-0166285

72 nM[5][6][7]

24 nM[5][6][7]

Chk1: 3.433
UM[7]

0.33-fold
(more potent
on Weel)[5]

[6]7]

Preclinical[4]

SGR-3515

Dual
Weel/Mytl
inhibitor[8]

Dual
Weel/Mytl
inhibitor[8]

Superior
kinase
selectivity
compared to
other known
Weel and
Mytl
inhibitors[9]

N/A (Dual
Inhibitor)

Phase 1
Clinical
Trial[8]

EVT-0002518

Sub-

nanomolar[10

]

High
selectivity
over
Weel[10]

Excellent
selectivity
over the
wider
kinome[10]

High[10]

Preclinical[10

]

Mytl Signaling Pathway in G2/M Checkpoint Control

Mytl, along with its counterpart Weel, plays a crucial role in preventing premature entry into
mitosis. It does so by phosphorylating and inactivating the Cyclin B-CDK1 complex, the master
regulator of mitotic entry. This pathway is a critical checkpoint for cells to repair any DNA
damage before dividing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. aacrjournals.org [aacrjournals.org]
e 2. medchemexpress.com [medchemexpress.com]
o 3.researchgate.net [researchgate.net]

e 4. Weel inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to
cisplatin via STAT1 - PMC [pmc.ncbi.nim.nih.gov]

o 5. Mytl kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. selleckchem.com [selleckchem.com]
e 7. medchemexpress.com [medchemexpress.com]
» 8. schrodinger.com [schrodinger.com]

e 9. Schrddinger, Inc. - Schrédinger Presents SGR-3515 Preclinical Data at 2024 EORTC-NCI-
AACR Symposium [ir.schrodinger.com]

e 10. cdn.prod.website-files.com [cdn.prod.website-files.com]

« To cite this document: BenchChem. [A Comparative Analysis of Myt1 Inhibitor Compounds
for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12368341#comparative-analysis-of-different-myt1-
inhibitor-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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